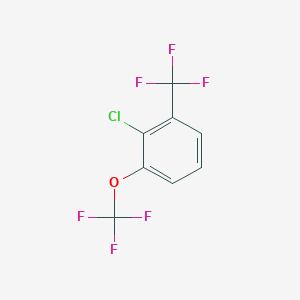

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

描述

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring two electron-withdrawing groups: a trifluoromethoxy (-OCF₃) substituent at position 1 and a trifluoromethyl (-CF₃) group at position 3, along with a chlorine atom at position 2. This combination of substituents imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.

属性

IUPAC Name |

2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEIELIEVKRREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Trichloromethoxy Group Introduction

- Substrate : 2-chloro-3-(hydroxy)benzene.

- Reagents : Thiophosgene (Cl₂C=S), base (e.g., NaOH).

- Conditions : 0–5°C, nucleophilic substitution forms 2-chloro-3-(trichloromethoxy)benzene.

Step 2: Fluorination with Antimony Trifluoride

- Reagents : SbF₃, SbCl₅ (catalyst).

- Conditions : 145–160°C, 5–6 hours.

- Outcome : Trichloromethoxy (O-CCl₃) and trichloromethyl (CCl₃) groups are fluorinated to OCF₃ and CF₃, respectively.

Yield : ~68% (based on pyrazine analog data).

Industrial-Scale Continuous Flow Synthesis

Optimized for high throughput, this method employs flow reactors to enhance efficiency.

- Reactors : Continuous flow systems with in-line purification.

- Catalysts : Heterogeneous catalysts (e.g., Pd/C) for selective fluorination.

- Purification : Distillation or recrystallization to achieve >98% purity.

Advantages : Reduced reaction times (2–3 hours) and improved yields (~75%) compared to batch processes.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Halogen Exchange | FeCl₃, SbF₃, HCl | 140–150°C, 5h | ~45% | Moderate |

| Sequential Cl/F | Thiophosgene, SbF₃ | 0–160°C, 6h | ~68% | High |

| Continuous Flow | Pd/C, SbF₃ | 120°C, 2h | ~75% | Industrial |

Critical Reaction Parameters

- Temperature : Fluorination requires >140°C for efficient Cl/F exchange.

- Catalyst Loading : 5–10 mol% SbF₃ maximizes conversion.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.

Challenges and Mitigation

- Byproduct Formation : Competing side reactions (e.g., over-fluorination) are minimized using controlled HCl flow.

- Purification : Distillation under reduced pressure (10–20 mbar) isolates the target compound from di-/tri-fluorinated byproducts.

化学反应分析

Types of Reactions

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The trifluoromethoxy and trifluoromethyl groups can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are used for hydrogenation reactions.

Major Products Formed

Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.

Oxidation: Formation of trifluoromethoxybenzoic acid or trifluoromethylbenzoic acid.

Reduction: Formation of cyclohexane derivatives with trifluoromethoxy and trifluoromethyl groups.

科学研究应用

Medicinal Chemistry

Fluorinated Compounds in Pharmaceuticals

Fluorine atoms are increasingly incorporated into pharmaceuticals to enhance bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine, and this trend is expected to grow . The trifluoromethoxy group present in 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene contributes to the compound's potential as a bioisostere, which can improve the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

The trifluoromethyl group is a significant moiety found in several anticancer drugs. For instance, compounds similar to this compound have been studied for their potential in developing new anticancer therapies, such as those targeting specific cancer pathways . Research highlights that incorporating trifluoromethyl groups can enhance the potency of these drugs by improving their interaction with biological targets.

Agrochemicals

Enhancement of Agricultural Chemicals

Fluorinated compounds have shown improved efficacy as agrochemicals due to their altered physicochemical properties, such as increased lipophilicity and metabolic stability . The application of this compound in this area could lead to the development of more effective herbicides and pesticides that are less prone to degradation in the environment.

Statistical Analysis of Fluorination Trends

Recent studies indicate that fluorinated agrochemicals are becoming prevalent in modern agricultural practices. The incorporation of fluorine allows for fine-tuning of active ingredients, which can lead to better crop protection strategies while minimizing environmental impact .

Material Science

Development of Advanced Materials

The unique properties of fluorinated compounds make them suitable for various applications in material science. For example, polymers containing fluorinated units exhibit enhanced thermal stability and chemical resistance, making them ideal for use in harsh environments .

Case Study: Photovoltaic Cells

Research has demonstrated that incorporating fluorinated polymers into photovoltaic cells can improve their efficiency. The use of fluorinated materials enhances hole mobility within the cells, leading to better performance overall . This application underscores the versatility of compounds like this compound in advancing renewable energy technologies.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enhances bioactivity and stability in drugs | Anticancer agents |

| Agrochemicals | Improves efficacy and stability of pesticides/herbicides | Fluorinated agrochemical trends |

| Material Science | Utilized in advanced materials with enhanced properties | Photovoltaic cells |

作用机制

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:

Key Differences and Implications

Substituent Electronic Effects: The target compound’s trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group compared to the ethoxy-nitro substituents in Oxyfluorfen and Nitrofluorfen. The nitro (-NO₂) group in analogs like 2-chloro-1-nitro-3-(trifluoromethyl)benzene enhances electrophilic reactivity, making such compounds more suitable as intermediates in nitration or amination pathways .

Positional Effects :

- In Oxyfluorfen, the -CF₃ group at position 4 (vs. position 3 in the target compound) affects steric interactions with biological targets, contributing to its herbicidal activity .

- The chlorine atom’s position (e.g., position 2 in the target vs. position 4 in C60805) influences regioselectivity in further functionalization reactions .

Applications: Oxyfluorfen and Nitrofluorfen are optimized for agrochemical use due to their phenoxy-nitrophenyl groups, which enhance binding to plant protoporphyrinogen oxidase (PPO) enzymes . The target compound’s lack of a nitro or ethoxy group suggests divergent applications, possibly in materials science (e.g., fluorinated polymers) or as a precursor for pharmaceuticals requiring stable fluorinated motifs.

Research Findings and Data

Stability and Reactivity

- Thermal Stability : Fluorinated aromatic compounds like the target exhibit higher thermal stability compared to nitro-substituted analogs due to the strong C-F bonds and electron-withdrawing effects .

- Hydrolytic Resistance : The trifluoromethoxy group in the target compound is less prone to hydrolysis than the nitro group in Nitrofluorfen, enhancing its suitability for aqueous environments .

生物活性

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, with the CAS number 1417567-68-0, is an aromatic compound notable for its trifluoromethoxy and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is , with a molecular weight of approximately 264.55 g/mol. Its structure includes a benzene ring substituted with chlorine and two trifluorinated groups, which significantly influence its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, potentially improving membrane permeability and bioavailability. These characteristics make it a candidate for further exploration in pharmacological applications, particularly in the development of new therapeutic agents .

Antiparasitic Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising antiparasitic properties. For instance, derivatives similar to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that certain analogs achieved low EC50 values, indicating potent activity against asexual blood-stage parasites .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies measuring growth inhibition in HepG2 cells (a liver cancer cell line) reported significant cytotoxicity at concentrations as low as 0.048 μM. This suggests that the compound may possess anti-cancer properties worth investigating further .

Table 1: Biological Activity Data

| Compound | Target | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | P. falciparum | 0.019 | |

| Analog A | HepG2 Cells | 0.048 | |

| Analog B | HepG2 Cells | 0.010 |

These findings illustrate the potential of this compound and its analogs in therapeutic applications, particularly in treating parasitic infections and cancer.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions, where the trifluoromethoxy and trifluoromethyl groups are introduced to a chlorobenzene derivative under controlled conditions. This compound serves as a versatile building block in organic synthesis and has potential applications in developing fluorinated pharmaceuticals.

常见问题

Q. What are the established synthetic routes for 2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Q. How is the molecular conformation of this compound analyzed in gas-phase studies?

- Methodological Answer : Electron diffraction and spectroscopy (e.g., IR, Raman) are combined with ab initio calculations (e.g., DFT) to resolve bond angles and torsional parameters. For example, the trifluoromethoxy group exhibits a planar conformation due to hyperconjugation, with C–O–CF₃ angles averaging 115° .

Q. What spectroscopic techniques are used to characterize this compound, and what are key spectral markers?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for CF₃O (−58 ppm) and CF₃ (−64 ppm) groups .

- GC-MS : Molecular ion [M]⁺ at m/z 260 (C₈H₃ClF₆O) with fragmentation patterns indicating loss of Cl (Δ m/z 35) .

- IR : Strong C–F stretches at 1150–1250 cm⁻¹ and C–O–C vibrations at 950 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in electrophilic aromatic substitution (EAS) reactions for this compound?

- Methodological Answer : The trifluoromethoxy (−OCF₃) group is a strong electron-withdrawing meta-director, while the adjacent trifluoromethyl (−CF₃) and chloro (−Cl) groups create steric hindrance. Computational studies (e.g., NBO analysis) reveal that EAS occurs preferentially at the 5-position due to reduced steric clash and favorable charge distribution . Experimental validation via nitration (HNO₃/H₂SO₄) shows >85% meta-substitution .

Q. What contradictions exist in reported thermodynamic properties (e.g., enthalpy of formation), and how can they be resolved?

Q. What are the environmental degradation pathways of this compound, and how do substituents affect persistence?

- Methodological Answer : Hydrolysis studies (pH 7, 25°C) show slow degradation (t₁/₂ = 120 days) due to electron-withdrawing groups stabilizing the aromatic ring. Advanced oxidation processes (AOPs) with UV/H₂O₂ accelerate breakdown via •OH radical attack on the −OCF₃ group, forming trifluoroacetic acid (TFA) as a terminal product .

Methodological Challenges & Solutions

Q. How can conflicting NMR data for diastereotopic fluorine atoms be resolved?

Q. What strategies mitigate side reactions during trifluoromethoxy group installation?

- Methodological Answer : Use of AgOCF₃ or Cu-mediated coupling avoids competing SN2 pathways. For instance, Ullmann coupling of 2-chloro-3-iodobenzene with Cu(OCF₃) achieves >90% selectivity .

Safety & Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。